5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole
Description
The compound 5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole features a bicyclo[2.2.1]heptane scaffold fused with sulfur (thia) and nitrogen (aza) heteroatoms, substituted by a methyl-oxadiazole moiety. This structure combines a rigid bicyclic system with a 1,2,4-oxadiazole ring, a heterocycle known for electron-deficient properties and bioactivity.
Properties
IUPAC Name |
3-methyl-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-10-9(13-11-6)4-12-3-8-2-7(12)5-14-8/h7-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELLXJWFHGRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, 2-Thia-5-azabicyclo[2.2.1]heptane, which can be synthesized from 4-hydroxyproline through a series of protection and cyclization reactions . The oxadiazole ring is then introduced via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities , particularly in the following areas:
Anticancer Activity
Research has shown that derivatives of oxadiazole compounds often exhibit cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, indicating that certain modifications enhance antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HCT-116 | 10 | Topoisomerase I inhibition |
| B | HeLa | 15 | Induction of apoptosis |
| C | HCT-116 | 8 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. A series of substituted oxadiazoles were synthesized and tested against resistant strains, demonstrating significant antimicrobial activity with a minimal inhibitory concentration (MIC) as low as 0.25 µg/mL.
Organic Synthesis
In organic chemistry, 5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for creating new compounds with tailored properties.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones |
| Reduction | Reduction can yield various functional groups |
| Substitution | Participates in nucleophilic or electrophilic substitution |
Materials Science
The compound's unique structural properties suggest potential applications in developing new materials with specific characteristics such as polymers or catalysts. Its interactions at the molecular level could lead to innovative solutions in material design.
Case Study 1: Anticancer Activity
A study published in 2019 explored the anticancer properties of various oxadiazole derivatives, revealing that specific structural modifications significantly enhanced their cytotoxic effects on cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction.
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of substituted oxadiazoles showed promising results against Mycobacterium tuberculosis strains, emphasizing the importance of structural modifications in enhancing antimicrobial potency.
Mechanism of Action
The mechanism of action of 5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bicyclic core and oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bicyclic Core : The target compound and ’s bicyclo[2.2.1] system share sulfur and nitrogen positioning, but substituents differ. The oxadiazole in the target vs. a ketone in alters electronic properties, likely affecting reactivity and target binding .
Oxadiazole vs. Thiadiazole : Compared to ’s thiadiazole derivatives, the target’s oxadiazole lacks sulfur in the ring, increasing electron deficiency. This may enhance stability or alter interactions in biological systems .
Substituent Impact : The methyl group on the oxadiazole (target) vs. propenyl () or chlorophenyl () influences lipophilicity. Methyl substitution may improve membrane permeability, relevant for agrochemical uptake .
Pharmacological and Agrochemical Context
- Agrochemical Potential: highlights 1,2,4-oxadiazole derivatives as plant growth promoters at low concentrations. The target compound’s methyl group could enhance hydrophobicity, aiding foliar absorption .
- Antibacterial Contrast : ’s cephalosporins use thiadiazole and bicyclo[4.2.0] systems for β-lactam activity. The target lacks the β-lactam ring, suggesting divergent mechanisms, but its oxadiazole may inhibit enzymes via electron-deficient interactions .
- Synthetic Pathways : details diazotization and coupling for oxadiazole synthesis, implying feasible routes for the target compound. However, the bicyclic system’s stereochemistry (e.g., 1S,4S in ) may complicate synthesis .
Research Findings and Gaps
Bioactivity : While the target compound’s exact activity is unconfirmed, oxadiazole derivatives in and show agrochemical and antimicrobial promise. Further studies should assess its efficacy in these domains.
Comparative Limitations : Direct pharmacological data for the target compound is absent in the evidence. Extrapolations are based on structural parallels, necessitating experimental validation.
Biological Activity
5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a thia and azabicyclo framework with an oxadiazole moiety. This structural configuration is known for enhancing biological activity through various mechanisms.
Chemical Formula : C9H12N4OS
Molecular Weight : 224.28 g/mol
IUPAC Name : this compound
Biological Activity Overview
Research indicates that derivatives of oxadiazole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds have shown efficacy against different bacterial strains.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms.
Anticancer Activity
A study published in 2019 explored the structure-activity relationship (SAR) of 1,2,5-oxadiazole derivatives, revealing that certain modifications enhance antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . The study utilized MTT assays to evaluate cytotoxicity and molecular docking to assess interactions with topoisomerase I, a key target in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HCT-116 | 10 | Topoisomerase I inhibition |
| B | HeLa | 15 | Induction of apoptosis |
| C | HCT-116 | 8 | Cell cycle arrest |
Antimicrobial Activity
In another significant review, the biological activities of oxadiazole and thiadiazole derivatives were discussed. These compounds were noted for their effectiveness against various pathogens, including Mycobacterium tuberculosis . The review highlighted the importance of structural modifications that enhance antimicrobial potency.
Case Studies
- Antitubercular Activity : A series of substituted 1,2,4-oxadiazoles were synthesized and tested against Mycobacterium tuberculosis strains. One compound demonstrated an MIC of 0.25 µg/mL against resistant strains .
- Anti-inflammatory Properties : A recent investigation into the anti-inflammatory effects of oxadiazole derivatives indicated that specific modifications could lead to significant reductions in inflammatory markers in vitro .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells.
- Interaction with DNA : Some oxadiazoles interact with DNA or RNA, disrupting essential cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
